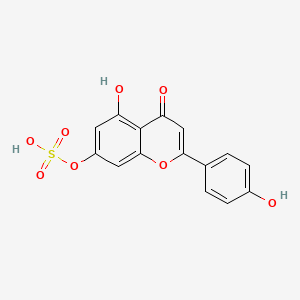

Apigenin 7-sulfate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Apigenin 7-sulfate is a sulfated derivative of apigenin, a naturally occurring flavonoid found in various fruits, vegetables, and plant-based beverages. Apigenin is known for its numerous health benefits, including anti-inflammatory, antioxidant, and anticancer properties. The sulfation of apigenin enhances its solubility and bioavailability, making this compound a compound of interest in scientific research and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of apigenin 7-sulfate typically involves the sulfation of apigenin using sulfur trioxide-pyridine complex or chlorosulfonic acid in an appropriate solvent such as pyridine or dimethylformamide. The reaction is usually carried out at low temperatures to prevent degradation of the flavonoid structure .

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process includes the purification of the product using techniques such as recrystallization or chromatography to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Apigenin 7-sulfate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidative products.

Reduction: Reduction reactions can convert this compound back to its parent compound, apigenin.

Substitution: Nucleophilic substitution reactions can occur at the sulfate group, leading to the formation of different derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions to substitute the sulfate group

Major Products Formed:

Oxidation: Quinones and other oxidative derivatives.

Reduction: Apigenin.

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemical Properties and Metabolism

Apigenin 7-sulfate is a metabolite of apigenin, which is commonly found in various fruits and vegetables. It exhibits enhanced solubility compared to its parent compound, potentially improving its bioavailability and therapeutic efficacy. Studies indicate that apigenin itself is poorly absorbed, with only about 0.5% of intake excreted in urine, while its metabolites, including this compound, are more readily absorbed and utilized by the body .

Health Benefits and Therapeutic Applications

1. Anti-Cancer Properties

this compound has demonstrated significant anti-cancer effects across various studies. It induces apoptosis in cancer cells through multiple mechanisms, including the modulation of cell signaling pathways such as NF-κB, PI3K/AKT/mTOR, and MAPK pathways . Notably, it has been shown to inhibit the proliferation of cervical cancer cells and reduce tumor growth in animal models .

2. Anti-Inflammatory Effects

The compound exhibits potent anti-inflammatory properties by downregulating pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. This action occurs through the inhibition of NF-κB signaling pathways and other inflammatory mediators . In experimental models of autoimmune diseases, this compound has been shown to balance Th1/Th2 cytokine profiles, further supporting its role as an anti-inflammatory agent .

3. Neuroprotective Effects

Research indicates that this compound may protect against neurodegenerative diseases by reducing oxidative stress and neuronal apoptosis. It enhances the expression of antioxidant enzymes and mitigates damage caused by reactive oxygen species (ROS) in neuronal cells . This neuroprotective effect positions it as a potential candidate for treating conditions like Alzheimer's disease.

4. Cardiovascular Health

The compound has been associated with improved cardiovascular health through its ability to reduce oxidative stress and inflammation in cardiac tissues. Studies have shown that it can ameliorate lipid deposition and oxidative damage induced by high-fat diets in animal models . Furthermore, it has been noted to enhance endothelial function and reduce blood pressure in hypertensive models.

Case Studies

Mechanism of Action

Apigenin 7-sulfate exerts its effects through several molecular mechanisms:

Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 and inducible nitric oxide synthase.

Antioxidant Activity: Scavenges reactive oxygen species and enhances the activity of antioxidant enzymes.

Anticancer Activity: Induces apoptosis, inhibits cell proliferation, and suppresses angiogenesis in cancer cells.

Neuroprotective Activity: Protects neurons from oxidative stress and inflammation

Comparison with Similar Compounds

Quercetin 7-sulfate: Another sulfated flavonoid with similar antioxidant and anti-inflammatory properties.

Luteolin 7-sulfate: Known for its anticancer and neuroprotective effects.

Kaempferol 7-sulfate: Exhibits anti-inflammatory and cardioprotective activities

Uniqueness of Apigenin 7-sulfate:

Enhanced Solubility: The sulfation of apigenin significantly improves its solubility in water, making it more bioavailable.

Specific Biological Activities: this compound has unique interactions with molecular targets, leading to distinct biological effects compared to other sulfated flavonoids

Biological Activity

Apigenin 7-sulfate is a sulfated derivative of apigenin, a naturally occurring flavonoid prevalent in various fruits and vegetables. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer research, inflammation, and oxidative stress management. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is characterized as a yellow crystalline solid and is known to be derived from the plant Bixa orellana (annatto). It is part of the flavonoid family, which includes various glycosides that exhibit significant biological effects. The compound's bioavailability is relatively low; studies indicate that apigenin itself has a bioavailability of approximately 30%, with metabolites like apigenin-7-sulfate being identified in human urine following consumption .

1. Anti-Cancer Activity:

this compound exhibits notable anti-cancer properties through multiple mechanisms:

- Induction of Apoptosis: It triggers programmed cell death in various cancer cell lines, including cervical cancer cells (HeLa) and acute myeloid leukemia cells. The compound modulates signaling pathways such as NF-κB and Akt, leading to reduced cell proliferation and enhanced sensitivity to chemotherapeutic agents .

- Cell Cycle Arrest: Research indicates that this compound can halt the cell cycle at specific checkpoints, thereby inhibiting tumor growth. This effect has been observed in both in vitro and in vivo studies .

2. Anti-Inflammatory Effects:

this compound demonstrates significant anti-inflammatory activity by:

- Modulation of Cytokine Production: It reduces the secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This is achieved through the inhibition of intracellular signaling pathways involved in inflammation .

- Oxidative Stress Reduction: The compound scavenges reactive oxygen species (ROS), thereby protecting cells from oxidative damage. Studies have shown that apigenin can ameliorate oxidative stress-induced mitochondrial damage in kidney cells .

Case Studies

Case Study 1: Cervical Cancer

A study investigated the effects of this compound on HeLa cells under hypoxic conditions. Results indicated that treatment with this compound significantly impaired malignant phenotypes such as proliferation and invasion while enhancing sensitivity to chemotherapeutic agents like oxaliplatin and paclitaxel. The study highlighted the compound's ability to upregulate p16 protein levels, which are crucial for tumor suppression .

Case Study 2: Acute Myeloid Leukemia

In another study focusing on acute myeloid leukemia, apigenin was shown to selectively induce cell death in CK2α-high cells while sparing CK2α-low cells. This selective action underscores its potential as a targeted therapeutic agent against specific cancer types .

Summary of Biological Activities

The following table summarizes the key biological activities associated with this compound:

Properties

CAS No. |

56857-56-8 |

|---|---|

Molecular Formula |

C15H10O8S |

Molecular Weight |

350.3 g/mol |

IUPAC Name |

[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl] hydrogen sulfate |

InChI |

InChI=1S/C15H10O8S/c16-9-3-1-8(2-4-9)13-7-12(18)15-11(17)5-10(6-14(15)22-13)23-24(19,20)21/h1-7,16-17H,(H,19,20,21) |

InChI Key |

UQUHXFINOFUDCC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)OS(=O)(=O)O)O)O |

melting_point |

347.5 °C |

physical_description |

Solid |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.